molecular formula C12H10O6 B8382964 7,8-Dimethoxy-3-carboxy-coumarin

7,8-Dimethoxy-3-carboxy-coumarin

Cat. No.: B8382964
M. Wt: 250.20 g/mol
InChI Key: IGDXBFZUBGQGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-3-carboxy-coumarin is a synthetically accessible coumarin derivative designed for advanced chemical and pharmacological research. The core coumarin structure is recognized as a privileged scaffold in medicinal chemistry, enabling interactions with diverse biological targets through hydrophobic interactions, pi-stacking, and hydrogen bonding . This compound is of significant research value due to the documented biological activities of its structural analogs. Notably, 7,8-dimethoxycoumarin has demonstrated promising therapeutic potential in a preclinical model of trigeminal neuralgia, showing significant reversal of thermal and mechanical sensitivity and attenuation of histopathological changes . Furthermore, coumarins bearing a carboxylic acid moiety at the 3-position are frequently utilized as key intermediates in chemical synthesis and as scaffolds for developing fluorescent probes and other analytical tools . The primary mechanisms of action for related coumarins include the modulation of key signaling pathways such as PI3K/Akt/mTOR, induction of apoptosis through the activation of caspase proteins, and regulation of reactive oxygen species (ROS) . Researchers can leverage the carboxylic acid functional group of this compound for further derivatization, such as forming amide linkages to create novel molecular hybrids, making it a versatile building block in drug discovery and chemical biology . Intended Research Applications: • Investigation of neuropathic pain mechanisms. • Development of novel anticancer agents and apoptosis inducers. • Serving as a synthetic precursor for more complex coumarin derivatives. • Exploration of antioxidant and anti-inflammatory properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10O6

Molecular Weight

250.20 g/mol

IUPAC Name

7,8-dimethoxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C12H10O6/c1-16-8-4-3-6-5-7(11(13)14)12(15)18-9(6)10(8)17-2/h3-5H,1-2H3,(H,13,14)

InChI Key

IGDXBFZUBGQGMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)O2)C(=O)O)OC

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

7,8-Dimethoxy-3-carboxy-coumarin has shown significant potential in cancer research. A study highlighted the synthesis of various coumarin derivatives, including 8-methoxycoumarin-3-carboxamides, which demonstrated notable antiproliferative activity against liver cancer cells (HepG2) with IC50 values indicating effective cytotoxicity. The introduction of specific substituents on the coumarin scaffold enhanced its binding affinity and cytotoxic properties, suggesting that this compound could be a promising candidate for developing new anticancer agents .

Table 1: Antiproliferative Activity of Coumarin Derivatives

Compound NameIC50 (µM)Cancer Type
This compoundTBDHepG2 (Liver)
N-(acetyl)-8-methoxycoumarin-3-carboxamide2.3HepG2
5-bromo-8-methoxycoumarin-3-carboxamide0.9HepG2

Neuroprotective Effects

Coumarins have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. Compounds derived from the coumarin structure have demonstrated the ability to inhibit monoamine oxidase (MAO) isoforms, which are implicated in the pathogenesis of Parkinson's disease. The potential of this compound in this context remains to be fully explored but could contribute to the development of novel treatments for neurodegenerative disorders .

Comparison with Similar Compounds

8-Methoxycoumarin-3-carboxamides

Substituents : 8-OCH₃, 3-CONH-R (variable aryl/alkyl groups).
Key Findings :

  • These carboxamide derivatives exhibit potent antiproliferative activity against HepG2 liver cancer cells, primarily by inhibiting β-tubulin polymerization and activating Caspase 3/7, which triggers apoptosis .
  • Structural Advantage : The flexible carboxamide moiety allows for tailored interactions with target proteins, as demonstrated by computational docking studies .

Ethyl 8-Methoxycoumarin-3-carboxylate

Substituents : 8-OCH₃, 3-COOEt.
Key Findings :

  • This ester derivative demonstrated marked activity against breast cancer cell lines (MCF-7, MDA-MB-231), inhibiting sulfatase, aromatase, and β-tubulin polymerization .
  • The ethyl ester (-COOEt) acts as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid form. This modification enhances absorption and reduces premature metabolism .
  • Limitation : Ester derivatives may exhibit variable efficacy depending on hydrolysis rates in biological systems.

6,7-Dihydroxycoumarin

Substituents : 6,7-OH.
Key Findings :

  • The dihydroxy configuration confers antioxidant and anti-inflammatory properties but is prone to rapid oxidative metabolism, reducing its in vivo stability .

6,7-Dimethoxycoumarin

Substituents : 6,7-OCH₃.
Key Findings :

  • This analogue lacks the 3-carboxy group, reducing its ability to interact with charged enzymatic pockets. It is primarily used as a synthetic intermediate .
  • The methoxy groups enhance lipophilicity and stability compared to 6,7-dihydroxycoumarin, making it more suitable for applications requiring prolonged shelf life .

7,8-Dimethoxy-4-Methyl Coumarin

Substituents : 7,8-OCH₃, 4-CH₃.
Key Findings :

  • Unlike 3-carboxy derivatives, this compound lacks ionizable groups, limiting its utility in targeted therapies requiring charged interactions .

Comparative Data Table

Compound Name Substituents Biological Activity Key Findings
7,8-Dimethoxy-3-carboxy-coumarin 7,8-OCH₃; 3-COOH Anticancer (Proposed) Potential enzyme targeting via carboxyl group; enhanced stability
8-Methoxycoumarin-3-carboxamide 8-OCH₃; 3-CONH-R Anticancer (Liver) Inhibits β-tubulin polymerization; activates apoptosis
Ethyl 8-methoxycoumarin-3-carboxylate 8-OCH₃; 3-COOEt Anticancer (Breast) Prodrug form; inhibits aromatase/sulfatase
6,7-Dihydroxycoumarin 6,7-OH Antioxidant/anti-inflammatory Rapid metabolism limits therapeutic use
6,7-Dimethoxycoumarin 6,7-OCH₃ Intermediate High stability; limited bioactivity
7,8-Dimethoxy-4-Methyl Coumarin 7,8-OCH₃; 4-CH₃ Not specified Hydrophobic; reduced target specificity

Preparation Methods

Substrate Selection and Methylation

The synthesis begins with a resorcinol derivative, such as 3,4-dihydroxybenzaldehyde, which provides the phenolic hydroxyl groups at positions 7 and 8 of the coumarin scaffold. Methylation of these hydroxyl groups is achieved using dimethyl sulfate or methyl iodide in the presence of a base, yielding 3,4-dimethoxybenzaldehyde. Subsequent Pechmann condensation with diethyl malonate under acidic conditions (e.g., sulfuric acid or heterogeneous catalysts like zeolites) forms the coumarin ring.

Reaction Conditions:

  • Temperature: 60–100°C (optimal for minimizing side reactions).

  • Catalyst: Heterogeneous catalysts (e.g., montmorillonite K10) improve recyclability and reduce waste.

  • Yield: 65–75% for the methylated intermediate.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 3 is hydrolyzed to the carboxylic acid using aqueous hydrochloric acid or sodium hydroxide. For example, refluxing the ester with 4N HCl in acetic acid achieves complete conversion to this compound in 56% yield.

Cyclocondensation of Methoxy-Substituted Benzaldehydes

An alternative route involves cyclocondensation of pre-methylated benzaldehydes with diethyl malonate, bypassing the need for post-synthetic methylation.

Synthesis of 8-Methoxycoumarin-3-carboxylate

3-Methoxy-2-hydroxybenzaldehyde reacts with diethyl malonate under basic conditions (piperidine) to form ethyl 8-methoxycoumarin-3-carboxylate. Introducing a second methoxy group at position 7 requires starting with 3,4-dimethoxy-2-hydroxybenzaldehyde.

Optimization Notes:

  • Base Catalyst: Piperidine enhances reaction efficiency compared to traditional acid catalysts.

  • Yield: 71% for the monocarboxylate intermediate.

Halogenation and Functionalization

Bromination at position 5 of the coumarin ring (using bromine in glacial acetic acid) demonstrates the scaffold’s versatility for further functionalization. However, this step is optional and depends on the desired final product.

Environmentally Friendly Heterocatalytic Methods

Recent patents describe sustainable Pechmann-like reactions using recyclable catalysts and solvent-free conditions.

Heterogeneous Catalysis

A slurry reactor with a solid acid catalyst (e.g., sulfonated carbon) facilitates the reaction between 3,4-dimethoxyphenol and ethyl acetoacetate. This method reduces waste and achieves yields comparable to traditional approaches (68–72%).

Continuous Flow Synthesis

Fixed-bed reactors operating at 80°C enable continuous production of coumarin esters, which are subsequently hydrolyzed to the carboxylic acid. This method scales efficiently for industrial applications.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H-NMR : Signals at δ 3.90 and 3.94 ppm confirm the presence of two methoxy groups. The carboxylic acid proton appears as a broad singlet at δ 12.1 ppm.

  • 13C-NMR : Carbonyl carbons at δ 165.2 (carboxylic acid) and 160.5 ppm (lactone) validate the structure.

Purity and Yield Optimization

MethodYield (%)Purity (%)
Pechmann Condensation65–7590–95
Cyclocondensation7198
Heterocatalytic68–7292–96

Q & A

Q. How is this compound utilized in fluorescence-based assays?

  • Methodological Answer : The carboxyl group enables conjugation to biomolecules (e.g., proteins) via EDC/NHS chemistry. Its excitation/emission at 409/473 nm (pH-dependent) makes it suitable for:
  • Enzyme Activity Probes : Monitor hydrolytic enzymes via fluorescence quenching .
  • Cellular Imaging : Track intracellular localization in live cells using confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.